Stereochemical Purity as a Sourcing Differentiator for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
The primary quantifiable differentiator for the target (1R,2R,5R)-stereoisomer is its stereochemical configuration, which distinguishes it from the more common and extensively studied (1R,2S,5R)-stereoisomer [(−)-menthylamine, CAS 2216-54-8] . Unlike many in-class chiral amines which are supplied as racemates or undefined mixtures, this compound is commercially available with a vendor-specified purity of 98% from sources like Leyan (Product No. 1770114) . This stereospecific sourcing is the most concrete point of differentiation.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS 16934-77-3) |
| Comparator Or Baseline | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine [(-)-menthylamine, CAS 2216-54-8] |
| Quantified Difference | Inversion of stereochemistry at C2 (R vs. S) |
| Conditions | Chemical structural comparison |
Why This Matters
This matters because procurement of a defined stereoisomer (vs. a racemate or alternative isomer) is a prerequisite for research into stereospecific structure-activity relationships or for its use as a chiral resolving agent.
